Home > Products > Screening Compounds P31304 > N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide -

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-5492657
CAS Number:
Molecular Formula: C20H25FN4O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

    Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the 4-fluorophenyl and carboxamide substituents on the pyrazole ring []. Like its isomer, the pharmacological activities of 5,3-AB-CHMFUPPYCA remain to be explored [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

    Compound Description: This chlorine-containing compound was identified as a by-product during the synthesis of 3,5-AB-CHMFUPPYCA []. No further details on its properties or activities are provided.

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

    Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa []. It was developed from a series of isoxazoline and isoxazole-based inhibitors, with the pyrazole core offering improved potency []. Further modifications to the structure, including replacing the benzamidine P1 group with a less basic benzylamine moiety, led to enhanced oral bioavailability and pharmacokinetics [].

3-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8)

    Compound Description: IA-8 exhibits potent insecticidal activity against Mythimna separate, comparable to the commercial insecticide fluralaner []. This compound belongs to a series of aryl isoxazoline derivatives designed as potential insecticides [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A, also known as rimonabant, is a potent and selective CB1 cannabinoid receptor antagonist [, , , ]. It has demonstrated weight-reducing effects in clinical trials but was withdrawn due to severe psychiatric side effects []. Structural analysis suggests that the N1 aromatic ring of SR141716A interacts significantly with the CB1 receptor, similar to the interactions observed with cannabinoid agonists []. This interaction is believed to contribute to its antagonist activity [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound represents a potential peripheral cannabinoid-1 receptor inverse agonist []. The research highlights the exploration of CB1R antagonists as therapeutic targets, particularly for obesity and related metabolic disorders [].

2-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydroimidazol-4-thione (BPR-890)

    Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist that exhibits high antiobesity efficacy in diet-induced obese mice []. It was developed from an active metabolite and demonstrates improved selectivity over CB2 receptors compared to traditional carboxamide analogs [].

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

    Compound Description: JHU75528 is a high-affinity ligand for the cerebral cannabinoid receptor (CB1) and shows promise as a PET radioligand for imaging CB1 receptors []. It exhibits higher binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281, currently used for CB1 imaging [].

1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

    Compound Description: This compound is a close analog of JHU75528, also designed as a potential radioligand for PET imaging of CB1 receptors []. It shares similar structural features with JHU75528, with the primary difference being the replacement of the 2,4-dichlorophenyl group with a 2-bromophenyl group.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice []. It demonstrates a favorable tPSA value, suggesting low blood-brain barrier permeability, which is desirable for minimizing central nervous system side effects [].

[4-(1H-Imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

    Compound Description: This compound and its derivatives serve as potent factor Xa inhibitors [, ]. Factor Xa plays a critical role in the coagulation cascade, making its inhibition a promising strategy for developing anticoagulant drugs.

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

    Compound Description: This class of compounds, particularly those with a methyl or dimethyl substitution at the 4-position of the phenyl ring (compounds 5a and 5c), exhibited promising cytotoxic activity against the MCF-7 human breast cancer cell line []. These compounds induced cell cycle arrest and apoptotic cell death, suggesting their potential as anticancer agents [].

3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

    Compound Description: This compound is part of a series of anthranilic diamide derivatives containing 1,2,4-oxadiazole rings designed as potential insecticides []. These derivatives were synthesized by incorporating the 1,2,4-oxadiazole heterocycle, a bioisostere of the amide group, into the anthranilic diamide scaffold [].

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

    Compound Description: This series of compounds demonstrated varying degrees of monoamine oxidase (MAO) A and B inhibitory activity []. Notably, derivatives with a halogen substituent at the fifth position of the pyrazole ring exhibited selective inhibition of MAO-A, while those with a 2-naphthyl substituent showed moderate selectivity for MAO-B []. Some compounds within this series displayed antidepressant and anxiolytic activities in animal models [].

5-(4-(2-[18F]Fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

    Compound Description: [18F]JHU88868 is a novel radioligand designed for positron emission tomography (PET) imaging of cannabinoid type 1 receptors (CB1) []. It exhibits high CB1 binding affinity and moderate lipophilicity, making it suitable for studying CB1 receptors in vivo [].

Properties

Product Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C20H25FN4O2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H25FN4O2/c1-13(2)9-16-10-18(24-23-16)20(27)22-17-11-19(26)25(12-17)8-7-14-3-5-15(21)6-4-14/h3-6,10,13,17H,7-9,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

KHCGEWKUXHKXJI-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=NN1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.